molecular formula C16H12O6 B1673277 Kalafungin CAS No. 11048-15-0

Kalafungin

Cat. No. B1673277
CAS RN: 11048-15-0
M. Wt: 300.26 g/mol
InChI Key: XUWPJKDMEZSVTP-UHFFFAOYSA-N
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Description

Kalafungin is a substance discovered in the 1960s and found to act as a broad-spectrum antibiotic in vitro . It was isolated from a strain of the bacterium Streptomyces tanashiensis . It is not known to be marketed anywhere in the world .


Synthesis Analysis

The mutants of Streptomyces tanashiensis strain Kala, which were specifically blocked in the synthesis of the benzoisochromanequinone antibiotic kalafungin, were isolated and classified into seven phenotypic classes on the basis of the antibiotic activity and cosynthetic properties . The total synthesis of 6-deoxydihydrokalafungin (DDHK), a key biosynthetic intermediate of a dimeric benzoisochromanequinone antibiotic, actinorhodin (ACT), and its epimer, epi-DDHK, has been reported .


Molecular Structure Analysis

Kalafungin shares an identical polyketide skeleton core with medermycin, another antibacterial and antitumor antibiotic isolated from different streptomycetes . The structure of kalafungin is related to that of actinorhodin, which is a dimer of 6-hydroxydihydrokalafungin .


Chemical Reactions Analysis

The radical anions of the pyranonaphthoquinone antibiotic kalafungin and analogues have been studied in aqueous solution by pulse radiolysis using transient absorption spectrophotometry . The results of these experiments showed that the early steps in kalafungin biosynthesis in S. tanashiensis and actinorhodin biosynthesis in S. coelicolor were similar, but the entire biosynthetic pathway of kalafungin in these two streptomycetes was not identical .


Physical And Chemical Properties Analysis

Kalafungin has a molecular formula of C16H12O6 and a molar mass of 300.266 g·mol−1 . It has a density of 1.6±0.1 g/cm3, a boiling point of 624.5±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C .

Safety And Hazards

There is limited information available on the safety and hazards of Kalafungin. It is not known to be marketed anywhere in the world , suggesting that it may not have undergone extensive safety testing for human use.

properties

IUPAC Name

4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-6-11-13(16-9(21-6)5-10(18)22-16)14(19)7-3-2-4-8(17)12(7)15(11)20/h2-4,6,9,16-17H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWPJKDMEZSVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864305
Record name Kalafungin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antibiotic U-19,718

CAS RN

29394-61-4, 11048-15-0
Record name 3,3a,5,11b-Tetrahydro-7-hydroxy-5-methyl-2H-furo[3,2-b]naphtho[2,3-d]pyran-2,6,11-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29394-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kalamycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137443
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Kalafungin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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